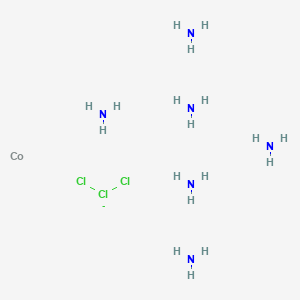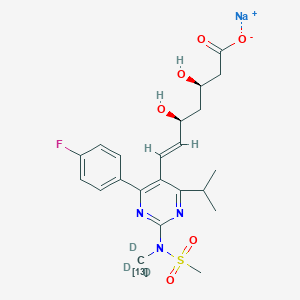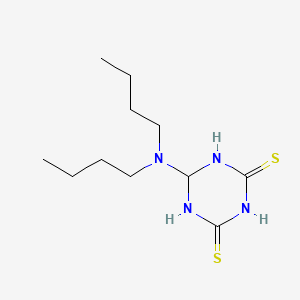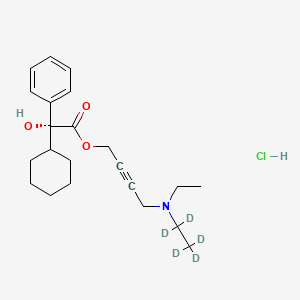
Oxybutynin-d5 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxybutynin-d5 (hydrochloride) is a deuterium-labeled derivative of oxybutynin hydrochloride, an antimuscarinic agent primarily used to treat overactive bladder. The deuterium labeling is used in scientific research to study the pharmacokinetics and metabolism of oxybutynin. This compound is known for its ability to inhibit the muscarinic action of acetylcholine on smooth muscle, thereby reducing bladder muscle contractions and alleviating symptoms of overactive bladder .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Oxybutynin-d5 (hydrochloride) typically involves the synthesis of the non-labeled oxybutynin followed by deuterium exchange reactions. The initial synthesis of oxybutynin involves a Mannich reaction, where 2-propyn-1-ol reacts with formaldehyde and diethylamine to form butynyl alcohol. This intermediate is then esterified with 2-cyclohexyl-2-hydroxy-2-phenylacetic acid to produce oxybutynin .
For the deuterium labeling, the non-labeled oxybutynin undergoes an exchange reaction with deuterium gas to replace hydrogen atoms with deuterium, resulting in Oxybutynin-d5 (hydrochloride) .
Industrial Production Methods
Industrial production of Oxybutynin-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The deuterium exchange reaction is carefully monitored to achieve the desired level of deuterium incorporation .
Analyse Chemischer Reaktionen
Types of Reactions
Oxybutynin-d5 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert oxybutynin-d5 into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
Wissenschaftliche Forschungsanwendungen
Oxybutynin-d5 (hydrochloride) is widely used in scientific research due to its labeled nature, which allows for detailed pharmacokinetic and metabolic studies. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and metabolic pathways.
Biology: Helps in studying the biological effects and interactions of oxybutynin.
Medicine: Used in clinical research to understand the drug’s behavior in the human body.
Industry: Employed in the development of new formulations and drug delivery systems
Wirkmechanismus
Oxybutynin-d5 (hydrochloride) exerts its effects by inhibiting the muscarinic action of acetylcholine on smooth muscle. This inhibition reduces bladder muscle contractions, thereby alleviating symptoms of overactive bladder. The compound targets muscarinic receptors, particularly the M3 subtype, which is primarily responsible for bladder muscle contractions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tolterodine: Another antimuscarinic agent used to treat overactive bladder.
Darifenacin: Selectively targets M3 receptors, similar to oxybutynin.
Solifenacin: Also used for overactive bladder, with a similar mechanism of action.
Uniqueness
Oxybutynin-d5 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms make it easier to trace and study the compound’s behavior in the body, offering insights that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C22H32ClNO3 |
|---|---|
Molekulargewicht |
399.0 g/mol |
IUPAC-Name |
4-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/t22-;/m0./s1/i1D3,3D2; |
InChI-Schlüssel |
SWIJYDAEGSIQPZ-ATXZJGFGSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC)CC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Kanonische SMILES |
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-chloropyridin-2-yl)-[(4R,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12362850.png)
![9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-imino-5H-purin-6-one](/img/structure/B12362863.png)
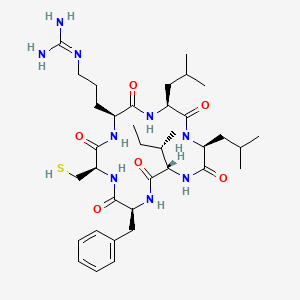
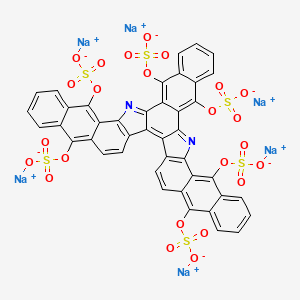
![5-[4-[[4-[5-acetyl-3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]cyclohexyl]methyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12362870.png)
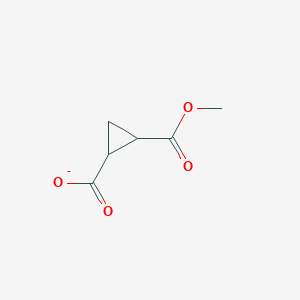
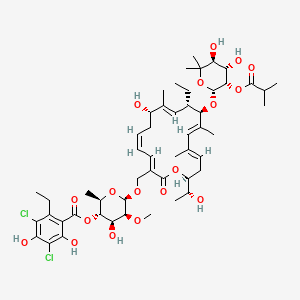
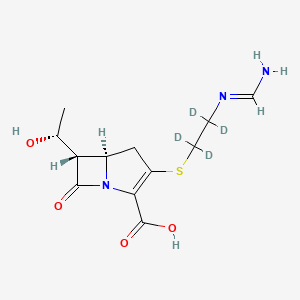
![Undecan-3-yl 8-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]octanoate](/img/structure/B12362903.png)
![6-methylsulfanyl-6H-pyrimido[5,4-d]pyrimidin-4-one](/img/structure/B12362905.png)
